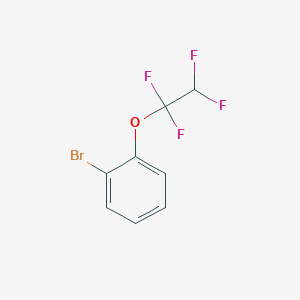

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O and a molecular weight of 273.02 g/mol . It is a brominated aromatic ether, where the bromine atom is attached to the benzene ring, and the ether group contains a tetrafluoroethoxy substituent. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-(1,1,2,2-tetrafluoroethoxy)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .

化学反応の分析

Types of Reactions

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phenols or quinones.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethers, amines, or thiols.

Oxidation: Formation of phenols or quinones.

Reduction: Formation of dehalogenated benzene derivatives.

科学的研究の応用

Intermediate in Organic Synthesis

One of the primary applications of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is as an intermediate in organic synthesis. It serves as a building block for more complex organofluorine compounds that are valuable in materials science and pharmaceuticals. The unique fluorinated structure contributes to improved thermal stability and chemical resistance in the final products.

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organofluorine compounds. |

| Material Science | Enhances properties such as thermal stability and resistance to degradation. |

| Pharmaceutical Chemistry | Important for developing fluorinated biomolecules used as probes in biological studies. |

Biological Applications

In biological research, this compound is utilized to create fluorinated biomolecules that can act as probes or markers in various studies. The incorporation of fluorine atoms can improve the sensitivity and specificity of these probes in imaging and diagnostic applications.

Catalysis and Reaction Mechanisms

The compound has been investigated for its reactivity in palladium-catalyzed direct arylation reactions. Studies have shown that it can effectively couple with heteroarenes to produce valuable arylated products with high yields. For instance:

- In a study involving direct arylation with benzothiophene and imidazo[1,2-b]pyridazine, yields ranged from 60% to 89% depending on reaction conditions .

Case Study 1: Direct Arylation Reactions

In a series of experiments aimed at exploring the reactivity of this compound in direct arylation reactions:

- Various heteroarenes were coupled successfully using palladium catalysts.

- The reaction conditions were optimized to achieve yields between 60% and 89%, demonstrating the compound's utility in synthesizing complex aromatic compounds important for pharmaceutical applications .

Case Study 2: Fluorinated Biomolecules

Research has highlighted the role of fluorinated compounds like this compound in developing biomolecules that enhance imaging techniques in biological studies. The incorporation of fluorine improves the lipophilicity and metabolic stability of these probes .

作用機序

The mechanism of action of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

類似化合物との比較

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds such as:

1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with the bromine atom at the para position.

(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of a tetrafluoroethoxy group.

This compound: Similar structure but with different substituents on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluoroethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .

生物活性

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound characterized by its unique combination of a bromine atom and a tetrafluoroethoxy group. This molecular structure imparts distinctive chemical and biological properties that are of significant interest in various fields, including medicinal chemistry and materials science. The compound's potential biological activities have been explored in several studies, highlighting its antimicrobial and anti-inflammatory properties.

- Molecular Formula : C8H4BrF4O

- Molecular Weight : 303.01 g/mol

- CAS Number : 896431-14-4

The presence of the bromine atom contributes to the compound's reactivity, while the tetrafluoroethoxy group enhances its lipophilicity and membrane permeability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine and fluorine atoms can form stable complexes with various biomolecules, potentially modulating enzyme activity and receptor interactions. This mechanism is crucial for understanding how the compound can exert its antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds containing halogen substituents often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory effects. This could be mediated through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation. Further research is needed to elucidate the exact mechanisms and efficacy in vivo.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene | Similar ether structure | Different substitution pattern may affect reactivity |

| Ethyl 4-bromobenzoate | Lacks tetrafluoroethoxy group | Different chemical properties |

| 4-Trifluoromethylphenol | Trifluoromethyl group on phenolic structure | Commonly used in pharmaceuticals |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study A : Investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Study B : Explored the anti-inflammatory effects in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups.

特性

IUPAC Name |

1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGSEHUUSPUFTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。